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Compound of Interest

Compound Name: 3-Carbamoyilpicolinic Acid

Cat. No.: B1249324

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-Carbamoylpicolinic Acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data. The information is tailored for researchers, scientists, and
professionals in drug development, offering a detailed look at the molecule's structural
characterization through spectroscopic methods.

Please note: Publicly available, experimentally derived spectra for 3-Carbamoylpicolinic Acid
are limited. The data presented herein are predicted values based on the known chemical
structure and established principles of spectroscopic analysis.

Molecular Structure

IUPAC Name: 3-Carbamoylpyridine-2-carboxylic acid Molecular Formula: C7zHsN20s Molecular
Weight: 166.14 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.[1]

IH NMR (Proton NMR) Data (Predicted)

The *H NMR spectrum is expected to show three signals in the aromatic region corresponding
to the three protons on the pyridine ring, and a broad signal for the carboxylic acid proton, as
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well as two broad signals for the amide protons.

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
~8.7-8.9 Doublet of doublets 1H H6
~8.2-84 Doublet of doublets 1H H4
~75-7.7 Doublet of doublets 1H H5
~10.0 - 13.0 Broad Singlet 1H COOH
~75-8.5 Broad Singlet 1H CONH:z2 (one of two)
~7.0-8.0 Broad Singlet 1H CONH:z2 (one of two)

13C NMR (Carbon-13) NMR Data (Predicted)

The 13C NMR spectrum will display seven distinct signals, corresponding to the seven carbon

atoms in the molecule.

Chemical Shift (8) (ppm)

Assignment

~168 - 172 C=0 (Carboxylic Acid)
~165 - 168 C=0 (Amide)

~150 - 153 C2

~148 - 151 Cc6é

~138 - 141 C4

~128 - 132 C3

~124 - 127 C5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[2]
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Characteristic IR Absorption Bands (Predicted)

Frequency (cm™?) Bond Vibration Functional Group Intensity
3500 - 3300 N-H stretch Primary Amide Medium

3300 - 2500 O-H stretch Carboxylic Acid Strong, Broad
~3100 - 3000 C-H stretch Aromatic Medium

1760 - 1690 C=0 stretch Carboxylic Acid Strong

1690 - 1630 C=0 stretch :;rimary Amide (Amide Strong

1650 - 1580 N-H bend IF:)rimary Amide (Amide Medium

1600 - 1585 C=C stretch Aromatic Ring Medium

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information
about the molecular weight and fragmentation pattern of a compound.[3]

Mass Spectrometry Data (Predicted)
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miz lon Notes
166 [M]* Molecular lon

Loss of ammonia from the
149 [M - NHs]* .

amide group
148 [M - H20]* Loss of water

Loss of carbon dioxide from
122 [M - CO2]* ] ]

the carboxylic acid
121 [M - COOH]* Loss of the carboxyl group
106 [M - COOH - NH]* Subsequent fragmentation
78 [CsHaN]* Pyridine ring fragment

Experimental Protocols

a) NMR Spectroscopy A generalized protocol for acquiring NMR spectra of organic molecules
is as follows:[4]

o Sample Preparation: Dissolve 5-10 mg of 3-Carbamoylpicolinic Acid in approximately 0.5-
0.7 mL of a suitable deuterated solvent (e.g., DMSO-de, due to the presence of
exchangeable protons in the carboxylic acid and amide groups).

e Transfer: Filter the solution into a clean NMR tube.

o Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for
referencing the chemical shifts to 0 ppm.[5]

e Acquisition: Place the NMR tube into the spectrometer. Acquire *H and *3C NMR spectra
using appropriate pulse sequences and acquisition parameters. For 13C NMR, techniques
like DEPT can be used to differentiate between CH, CHz, and CHs groups.[6]

b) Infrared (IR) Spectroscopy A common method for solid sample preparation in IR
spectroscopy is the thin solid film method:[7]
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e Sample Preparation: Dissolve a small amount (a few milligrams) of 3-Carbamoylpicolinic
Acid in a volatile solvent (e.g., methanol or acetone).

o Film Formation: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow
the solvent to evaporate, leaving a thin film of the solid compound on the plate.[7]

e Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the
spectrum. The intensity of the peaks can be adjusted by adding more solution for a thicker
film or diluting the solution for a thinner film.[7]

c) Mass Spectrometry The following outlines a general procedure for mass spectrometry
analysis:[6][8]

o Sample Introduction: The sample is introduced into the mass spectrometer, often after being
vaporized by heating in a vacuum.[6]

 lonization: The gaseous molecules are ionized, commonly using an electron impact (El)
source. In El, a high-energy electron beam knocks an electron off the molecule to form a
molecular ion (a radical cation).[6][8]

o Acceleration: The newly formed ions are accelerated by an electric field.[8]

o Deflection: The accelerated ions then enter a magnetic field, where they are deflected based
on their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ones.[8]

o Detection: A detector measures the abundance of ions at each m/z value, generating the
mass spectrum.[6]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound like 3-Carbamoylpicolinic Acid using a combination of spectroscopic techniques.
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Mass Spectrometry (MS) Infrared (IR) Spectroscopy Nuclear Magnetic Resonance (NMR)

Acquire 1H and 13C NMR Spectra

l Y
13C NMR Analysis:
- Number of Unique Carbons
- Chemical Environment of Carbons

Acquire Mass Spectrum Acquire IR Spectrum

1H NMR Analysis:
Identify Functional Groups - Chemical Shift

(e.g., C=0, O-H, N-H) - Integration (Proton Ratios)
- Splitting (Connectivity)

Determine Molecular Weight

(from Molecular lon Peak) Analyze Fragmentation Pattern

Provides Molecular Formula Suggests Structural Frdgments Confirms Key Functiorjal Groups Defines H Connectivity Defines Garbon Skeleton

Propose/Confirm Structure of
3-Carbamoylpicolinic Acid

Click to download full resolution via product page

Caption: Logical workflow for structural elucidation using MS, IR, and NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 3-Carbamoylpicolinic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1249324#spectroscopic-data-for-3-
carbamoylpicolinic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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